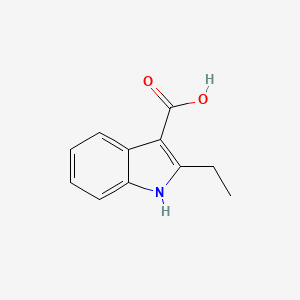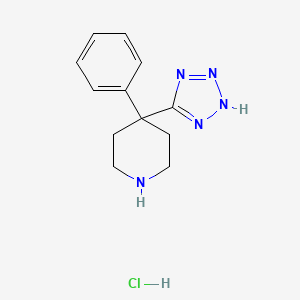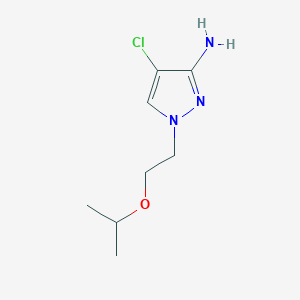
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is an aromatic compound with the molecular formula C10H11BrClO. It is characterized by the presence of bromine, chlorine, ethyl, and methoxy groups attached to a benzene ring. This compound has found significant applications in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
The synthesis of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves a multi-step process:
Formation of 1-ethyl-3-methoxybenzene: This intermediate is prepared by reacting 1,3-dimethoxybenzene with ethylmagnesium bromide.
Bromination and Chlorination: The intermediate then undergoes bromination and chlorination using bromine and thionyl chloride, respectively, to form the final product.
Análisis De Reacciones Químicas
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Common reagents used in these reactions include bromine, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene has been utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical intermediates.
Organic Synthesis: The compound is used in the synthesis of various organic compounds, including agrochemicals and dyes.
Material Science: It has applications in the development of new materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparación Con Compuestos Similares
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene can be compared with other similar compounds, such as:
5-Bromo-1,2,3-trimethoxybenzene: This compound has three methoxy groups instead of one, which can influence its reactivity and applications.
Chlorobenzene: Lacks the ethyl and methoxy groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique physical and chemical properties, making it highly versatile for scientific research.
Propiedades
Fórmula molecular |
C9H10BrClO |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
5-bromo-1-chloro-2-ethyl-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h4-5H,3H2,1-2H3 |
Clave InChI |
FNOWYBIWUPTACR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1Cl)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)
